molecular formula C8H7N5 B1525284 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-17-3

4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525284
CAS No.: 1190315-17-3
M. Wt: 173.17 g/mol
InChI Key: FRSAYEYAHWWVIM-UHFFFAOYSA-N
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Description

4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The azido group at the 4-position and the methyl group at the 6-position of the pyrrolo[2,3-b]pyridine ring system contribute to its unique chemical properties and reactivity.

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for 4-Azaindole-6-methyl-7-azaindole is not specified, azaindoles in general have been recognized as privileged structures in biological process modulation . They have been used as kinase inhibitors, with the potential to be developed into multi-targeted kinase inhibitors .

Safety and Hazards

While specific safety data for 4-Azido-6-methyl-7-azaindole was not found, safety data for related compounds suggest that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The azaindole scaffold, including 4-Azido-6-methyl-7-azaindole, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of azaindoles is an active area of research, with the aim of producing diversely substituted azaindoles for various therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the azido and methyl groups, which confer distinct chemical reactivity and biological activity. The azido group allows for bioorthogonal chemistry applications, while the methyl group can influence the compound’s binding affinity and selectivity for biological targets .

Properties

IUPAC Name

4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-5-4-7(12-13-9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSAYEYAHWWVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266737
Record name 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-17-3
Record name 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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